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Compound of Interest

Compound Name: 2,5-Dimethoxytetrahydrofuran

Cat. No.: B146720 Get Quote

An In-depth Technical Guide to 2,5-
Dimethoxytetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2,5-dimethoxytetrahydrofuran
(DMTHF), a versatile cyclic acetal widely utilized in organic synthesis. This document details its

molecular structure, chemical formula, and physical properties. A significant focus is placed on

its application as a key reagent in the Paal-Knorr synthesis of N-substituted pyrroles, a critical

reaction in the development of various pharmaceutical compounds. Detailed experimental

protocols, spectroscopic data, and safety information are presented to assist researchers and

drug development professionals in its effective and safe utilization.

Molecular Structure and Chemical Formula
2,5-Dimethoxytetrahydrofuran is a five-membered heterocyclic ether with two methoxy

groups attached to the carbons adjacent to the ring oxygen (C2 and C5). It exists as a mixture

of cis and trans isomers.

Molecular Formula: C₆H₁₂O₃

Molecular Weight: 132.16 g/mol
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IUPAC Name: 2,5-dimethoxyoxolane

CAS Number: 696-59-3

Synonyms: Tetrahydro-2,5-dimethoxyfuran, Protectol DMT

The two stereoisomers, cis and trans, arise from the relative positions of the two methoxy

groups with respect to the plane of the tetrahydrofuran ring.

Physicochemical Properties
A summary of the key physical and chemical properties of 2,5-dimethoxytetrahydrofuran is

provided in the table below. These properties are crucial for its handling, storage, and

application in various chemical reactions.

Property Value Reference

Appearance Colorless to light yellow liquid

Boiling Point 145-147 °C

Melting Point -45 °C

Density 1.024 - 1.027 g/cm³ at 20 °C

Refractive Index (n²⁰/D) 1.416 - 1.419

Flash Point 38 °C (closed cup)

Solubility
Soluble in water and common

organic solvents.

Purity (typical) >98.0% (GC)

Spectroscopic Data
The structural elucidation and purity assessment of 2,5-dimethoxytetrahydrofuran are

typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The ¹H and ¹³C NMR spectra of 2,5-dimethoxytetrahydrofuran are characteristic of its

structure, showing distinct signals for the methoxy and tetrahydrofuran ring protons and

carbons. The presence of both cis and trans isomers can lead to a more complex spectrum

with multiple sets of signals.

¹H NMR (CDCl₃):

~1.8-2.2 ppm: Multiplet, 4H (CH₂ protons of the THF ring)

~3.3 ppm: Singlet, 6H (OCH₃ protons)

~4.8-5.0 ppm: Multiplet, 2H (CH protons at C2 and C5)

¹³C NMR (CDCl₃):

~28-30 ppm: (CH₂ carbons of the THF ring)

~55 ppm: (OCH₃ carbons)

~105-107 ppm: (CH carbons at C2 and C5)

Infrared (IR) Spectroscopy
The IR spectrum of 2,5-dimethoxytetrahydrofuran is dominated by absorptions

corresponding to C-H and C-O bond stretching.

Wavenumber (cm⁻¹) Intensity Assignment

2970-2820 Strong C-H stretching (alkane)

1190-1070 Strong
C-O stretching (ether and

acetal)

1450-1375 Medium C-H bending (alkane)

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2,5-dimethoxytetrahydrofuran results in a

characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 132 may be observed,
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though it can be weak.

Proposed Fragmentation Pattern: A primary fragmentation pathway involves the loss of a

methoxy group (-OCH₃) to form a stable oxonium ion at m/z 101. Another significant

fragmentation is the cleavage of the tetrahydrofuran ring, leading to a prominent peak at m/z

72. Further fragmentation can result in smaller ions.

Synthesis and Applications
2,5-Dimethoxytetrahydrofuran is a valuable synthetic intermediate, most notably as a

surrogate for succinaldehyde in the Paal-Knorr synthesis of pyrroles. This reaction is

fundamental in the synthesis of a wide array of nitrogen-containing heterocyclic compounds,

many of which are scaffolds for biologically active molecules and pharmaceuticals.

The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound (or its

equivalent, such as 2,5-dimethoxytetrahydrofuran) with a primary amine or ammonia,

typically under acidic conditions, to yield a substituted pyrrole. The reaction with 2,5-
dimethoxytetrahydrofuran

To cite this document: BenchChem. [molecular structure and formula of 2,5-
dimethoxytetrahydrofuran]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146720#molecular-structure-and-formula-of-2-5-
dimethoxytetrahydrofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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